2-Amino-N-isopropylpropanamide hydrochloride
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Overview
Description
2-Amino-N-isopropylpropanamide hydrochloride is an organic compound with the molecular formula C₆H₁₅ClN₂O. It is a white crystalline solid that is soluble in water and ethanol . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-N-isopropylpropanamide hydrochloride can be achieved through the reaction of isopropylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid. The process involves the following steps:
Reaction of Isopropylamine with Acrylonitrile: This step forms N-isopropylacrylamide.
Hydrogenation: The N-isopropylacrylamide is then hydrogenated to form 2-Amino-N-isopropylpropanamide.
Hydrochloric Acid Treatment: Finally, the 2-Amino-N-isopropylpropanamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
2-Amino-N-isopropylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N-isopropylpropanamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-N-isopropylpropanamide hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-N-methylpropanamide hydrochloride
- 2-Amino-N-ethylpropanamide hydrochloride
- 2-Amino-N-propylpropanamide hydrochloride
These compounds share similar structures but differ in their alkyl substituents, which can lead to variations in their chemical properties and applications. This compound is unique due to its specific isopropyl group, which imparts distinct reactivity and solubility characteristics .
Properties
IUPAC Name |
2-amino-N-propan-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYTOLUGSYYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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